molecular formula C11H21NO3 B571142 (R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one CAS No. 122383-41-9

(R)-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one

Cat. No.: B571142
CAS No.: 122383-41-9
M. Wt: 215.293
InChI Key: JJKPKQHPJSHGLE-MWLCHTKSSA-N
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Description

Pyrrolidin-2-one, also known as 2-Pyrrolidone, is an organic compound consisting of a 5-membered lactam . It’s a colorless liquid that is miscible with water and most common organic solvents .


Synthesis Analysis

Pyrrolidin-2-one can be synthesized industrially by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidin-2-ones can be selectively synthesized via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .


Physical And Chemical Properties Analysis

2-Pyrrolidone is a colorless liquid that is miscible with water and most common organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Mechanism of Action

While the specific mechanism of action for “®-5-Ethoxy-1-((S)-1-hydroxy-3-methylbutan-2-yl)pyrrolidin-2-one” is not available, pyrrolidine derivatives are known to have various biological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

2-Pyrrolidone is an eye irritant . It’s classified as hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are being explored for the development of new bioactive compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

(5R)-5-ethoxy-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-4-15-11-6-5-10(14)12(11)9(7-13)8(2)3/h8-9,11,13H,4-7H2,1-3H3/t9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKPKQHPJSHGLE-MWLCHTKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(=O)N1C(CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCC(=O)N1[C@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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